molecular formula C10H19NO3 B6245921 tert-butyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate, Mixture of diastereomers CAS No. 2408964-92-9

tert-butyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate, Mixture of diastereomers

Cat. No.: B6245921
CAS No.: 2408964-92-9
M. Wt: 201.3
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Description

Tert-butyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate: is a chemical compound that consists of a cyclobutane ring with a tert-butyl group, an aminomethyl group, and a hydroxyl group attached to it. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other. The presence of multiple stereocenters in the molecule leads to the formation of these diastereomers.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of tert-butyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate typically begins with cyclobutane derivatives or precursors that can be functionalized to introduce the desired groups.

  • Reaction Steps: The synthesis involves multiple steps, including the introduction of the tert-butyl group, the aminomethyl group, and the hydroxyl group. These steps may involve reactions such as alkylation, amination, and hydroxylation.

  • Industrial Production Methods: On an industrial scale, the synthesis of this compound would be optimized for efficiency and yield. This might involve the use of catalysts, specific solvents, and controlled reaction conditions to ensure the formation of the desired diastereomers.

Types of Reactions:

  • Oxidation: The hydroxyl group in the compound can undergo oxidation reactions to form carbonyl compounds.

  • Reduction: The aminomethyl group can be reduced to form an amine.

  • Substitution: The tert-butyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Ketones or carboxylic acids.

  • Reduction Products: Primary or secondary amines.

  • Substitution Products: Compounds with different functional groups replacing the tert-butyl group.

Scientific Research Applications

Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It may serve as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors or receptor ligands. Medicine: Industry: Use in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • Tert-butyl 3-(aminomethyl)phenylcarbamate: Similar in structure but with a phenyl ring instead of a cyclobutane ring.

  • Tert-butyl (3-(aminomethyl)oxetan-3-yl)carbamate: Similar functional groups but with an oxetane ring instead of a cyclobutane ring.

Uniqueness: The presence of the cyclobutane ring in tert-butyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate gives it unique chemical and physical properties compared to similar compounds. The ring strain in cyclobutane can influence its reactivity and stability.

Properties

CAS No.

2408964-92-9

Molecular Formula

C10H19NO3

Molecular Weight

201.3

Purity

95

Origin of Product

United States

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